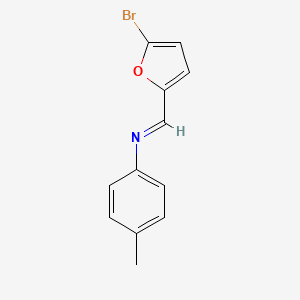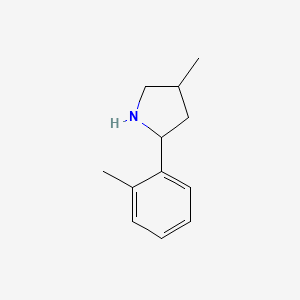
4-Methyl-2-(o-tolyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(o-tolyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 4-position and an o-tolyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(o-tolyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-methylbenzaldehyde with pyrrolidine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires a catalyst and elevated temperatures to proceed efficiently.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(o-tolyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
4-Methyl-2-(o-tolyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(o-Tolyl)pyrrolidine: Lacks the methyl group at the 4-position, which may affect its reactivity and applications.
4-Methyl-2-(p-tolyl)pyrrolidine: Has a different substitution pattern on the aromatic ring, leading to variations in chemical behavior.
2-(p-Tolyl)pyrrolidine: Similar structure but with different positional isomerism, impacting its properties and uses.
Uniqueness
4-Methyl-2-(o-tolyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-6,9,12-13H,7-8H2,1-2H3 |
Clé InChI |
WQZWDPBHFVUUDS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


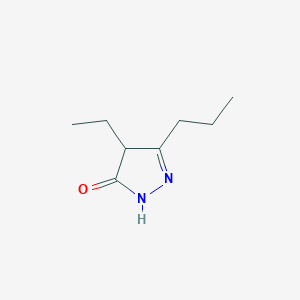
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
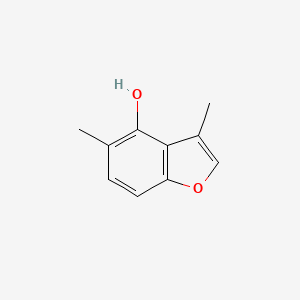
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
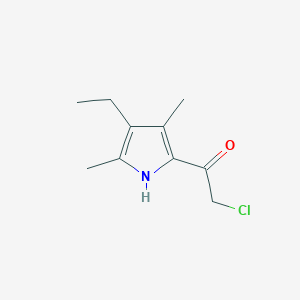
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
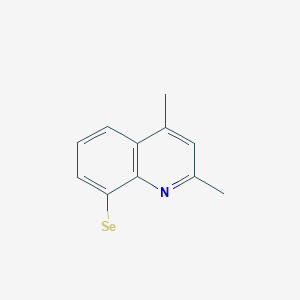
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
